REACTION_CXSMILES
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[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.[CH2:9]([O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([N+:19]([O-:21])=[O:20])[CH:13]=1)[CH3:10].O>C(O)(=O)C>[CH3:7][C:6]1[N:16]([C:15]2[CH:17]=[CH:18][C:12]([O:11][CH2:9][CH3:10])=[CH:13][C:14]=2[N+:19]([O-:21])=[O:20])[C:2]([CH3:4])=[CH:1][CH:5]=1
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Name
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|
Quantity
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1.95 mL
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Type
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reactant
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Smiles
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C(C(=O)C)CC(C)=O
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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C(C)OC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the red mixture heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×200mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
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Type
|
CUSTOM
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Details
|
Purification by flash chromatography (10% EtOAc/hexanes)
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Name
|
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Type
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product
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Smiles
|
CC=1N(C(=CC1)C)C1=C(C=C(C=C1)OCC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |